Stereochemical Identity: (R)-Enantiomer Versus Racemate and (S)-Enantiomer in Receptor Recognition Contexts
(R)-2-Methoxy-4-(piperidin-2-yl)phenol (CAS 1213658-61-7) possesses a single defined stereocenter at the piperidine 2-position, distinguishing it from the racemic mixture (CAS 1270451-17-6) and the (S)-enantiomer. While direct comparative binding data for this specific compound are not publicly available, class-level SAR evidence from structurally analogous piperidin-2-yl phenol ligands demonstrates that (R)- versus (S)-configuration at the piperidine 2-position produces distinct binding profiles at dopamine transporters (DAT) and serotonin receptors [1]. For example, (R)-2-(piperidin-2-yl)phenol derivatives exhibit higher selectivity for serotonin receptors compared to their (S)-counterparts . Procurement of the defined (R)-enantiomer eliminates the confounding variable of enantiomeric mixture effects in structure-activity relationship (SAR) studies and ensures batch-to-batch stereochemical reproducibility—a parameter unavailable when sourcing the racemate.
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (R)-enantiomer, single defined stereocenter at piperidine C2 position (CAS 1213658-61-7) |
| Comparator Or Baseline | Racemic mixture (CAS 1270451-17-6); (S)-enantiomer (hypothetical) |
| Quantified Difference | Qualitative: defined (R) vs. undefined racemic mixture. Quantitative enantiomeric excess (ee) data not publicly reported for this compound; class-level DAT IC₅₀ ratios of (R)- vs. (S)- piperidin-2-yl phenols can differ by >10-fold in some analogs [1]. |
| Conditions | Class-level inference from piperidin-2-yl phenol SAR literature; direct assay comparison not available for this specific compound |
Why This Matters
For receptor binding assays or chiral SAR campaigns, the defined (R)-enantiomer is mandatory—racemic material introduces a 50% inactive or differentially active enantiomer that confounds dose-response interpretation.
- [1] Dutta, A. K., Coffey, L. L., & Reith, M. E. A. (1997). Highly Selective, Novel Analogs of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine for the Dopamine Transporter. Journal of Medicinal Chemistry, 40(1), 35–43. View Source
